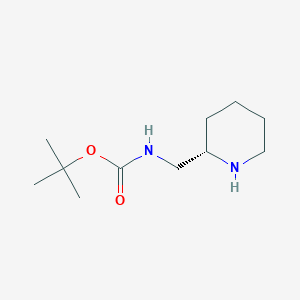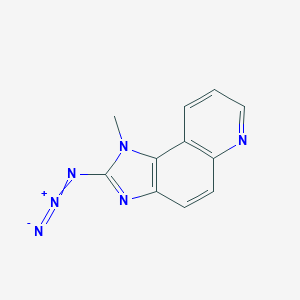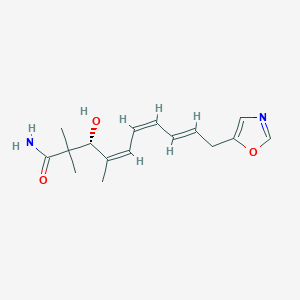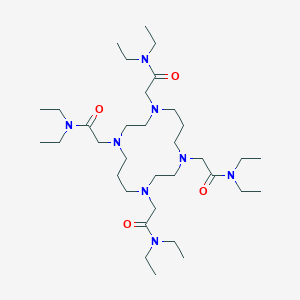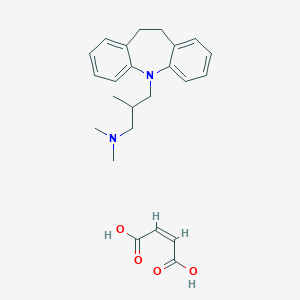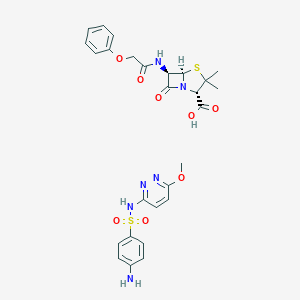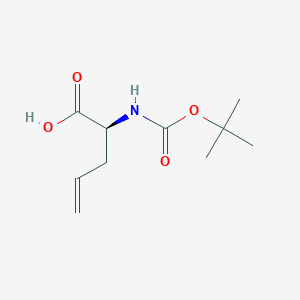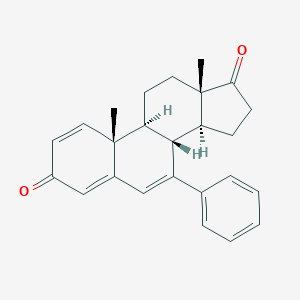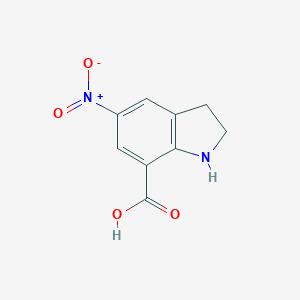
5-Nitroindoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitroindoline-7-carboxylic acid is an organic compound that has been extensively studied for its various applications in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been used in the synthesis of various other compounds and has been found to have potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-Nitroindoline-7-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. These enzymes are involved in the inflammation process, and inhibition of these enzymes has been found to have potential therapeutic applications.
Effets Biochimiques Et Physiologiques
5-Nitroindoline-7-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the treatment of various other diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Nitroindoline-7-carboxylic acid in lab experiments is its ease of synthesis. It can be synthesized using simple and inexpensive reagents, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its instability under certain conditions. It can decompose when exposed to heat or light, making it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 5-Nitroindoline-7-carboxylic acid. One of the areas of interest is the development of new derivatives of this compound with enhanced properties. These derivatives can be used in the development of new drugs for the treatment of various diseases. Another area of interest is the study of the mechanism of action of this compound. A better understanding of its mechanism of action can lead to the development of more effective drugs. Additionally, the use of 5-Nitroindoline-7-carboxylic acid in combination with other compounds can also be explored for potential therapeutic applications.
Applications De Recherche Scientifique
5-Nitroindoline-7-carboxylic acid has been extensively studied for its various applications in scientific research. It has been used as a building block in the synthesis of various other compounds such as indole-7-carboxylic acid derivatives. These derivatives have been found to have potential applications in the field of medicinal chemistry.
Propriétés
Numéro CAS |
133433-66-6 |
|---|---|
Nom du produit |
5-Nitroindoline-7-carboxylic acid |
Formule moléculaire |
C9H8N2O4 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)7-4-6(11(14)15)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2,(H,12,13) |
Clé InChI |
UGSBYHSBFBUBJO-UHFFFAOYSA-N |
SMILES |
C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-] |
Synonymes |
1H-Indole-7-carboxylicacid,2,3-dihydro-5-nitro-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


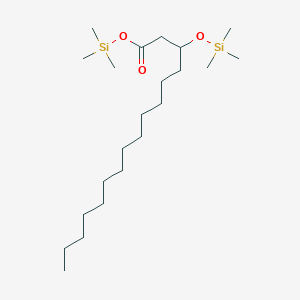
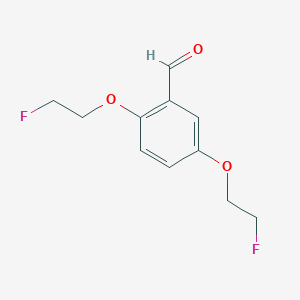
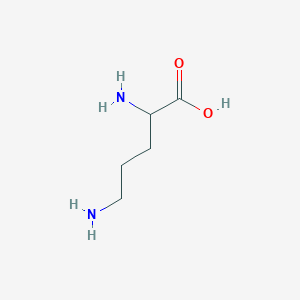
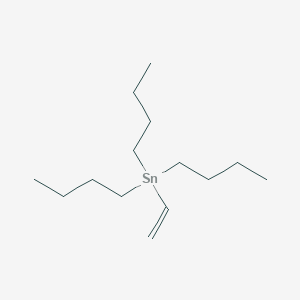
![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
